Cas no 1553367-71-7 (5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid)

5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid
-
- インチ: 1S/C7H6N4O2S/c1-3-4(7(12)13)10-6(14-3)5-8-2-9-11-5/h2H,1H3,(H,12,13)(H,8,9,11)
- InChIKey: QGHNSBDEZYGUPW-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C(O)=O)N=C1C1NC=NN=1
計算された属性
- 精确分子量: 210.02114662g/mol
- 同位素质量: 210.02114662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- XLogP3: 1
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM467943-250mg |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95%+ | 250mg |
$523 | 2023-02-02 | |
Chemenu | CM467943-1g |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95%+ | 1g |
$1032 | 2023-02-02 | |
1PlusChem | 1P01EKP5-1g |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 1g |
$1228.00 | 2024-06-20 | |
Aaron | AR01EKXH-100mg |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 100mg |
$474.00 | 2025-02-10 | |
1PlusChem | 1P01EKP5-500mg |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 500mg |
$971.00 | 2024-06-20 | |
Enamine | EN300-2010465-5g |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 5g |
$2732.0 | 2023-11-13 | |
Aaron | AR01EKXH-1g |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 1g |
$1322.00 | 2025-02-10 | |
1PlusChem | 1P01EKP5-100mg |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 100mg |
$465.00 | 2024-06-20 | |
A2B Chem LLC | AX58825-1g |
5-methyl-2-(4h-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 1g |
$1028.00 | 2024-04-20 | |
A2B Chem LLC | AX58825-100mg |
5-methyl-2-(4h-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid |
1553367-71-7 | 95% | 100mg |
$379.00 | 2024-04-20 |
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acidに関する追加情報
Introduction to 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1553367-71-7)
5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid, with the CAS number 1553367-71-7, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development. This compound belongs to the class of thiazoles and triazoles, which are known for their diverse biological activities and therapeutic potential. The unique structural features of this compound make it an interesting candidate for various pharmacological studies.
The molecular structure of 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid consists of a thiazole ring fused with a triazole ring, along with a carboxylic acid group and a methyl substituent. These structural elements contribute to its chemical stability and reactivity, making it suitable for a wide range of synthetic transformations and biological evaluations. The presence of the carboxylic acid group also imparts polarity and hydrogen bonding capabilities, which can influence its solubility and interactions with biological targets.
Recent research has highlighted the potential of 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid in various therapeutic areas. For instance, studies have shown that compounds with similar structural motifs exhibit potent antifungal and antibacterial activities. This is particularly relevant in the context of rising antibiotic resistance, where the development of new antimicrobial agents is crucial. The compound's ability to disrupt microbial cell walls or inhibit essential enzymes can make it a valuable lead for further optimization.
In addition to its antimicrobial properties, 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid has been investigated for its potential as an anticancer agent. Thiazoles and triazoles are known to interact with various cellular targets involved in cancer progression, such as kinases and proteases. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways. These findings suggest that it could be further developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid are also an important area of research. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for optimizing its therapeutic efficacy and safety profile. Studies have shown that the compound exhibits favorable oral bioavailability and stability in biological systems. However, further investigations are needed to fully characterize its pharmacokinetic behavior and identify any potential side effects or drug interactions.
Synthetic methods for the preparation of 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid have been reported in the literature. These methods typically involve multistep reactions that include the formation of the thiazole ring and the subsequent introduction of the triazole moiety and carboxylic acid group. Recent advancements in synthetic chemistry have led to more efficient and scalable routes for producing this compound, which is essential for large-scale pharmaceutical development.
The biological activity of 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid has been evaluated using a variety of in vitro and in vivo models. In vitro assays have demonstrated its ability to inhibit specific enzymes and disrupt cellular processes associated with microbial growth and cancer cell proliferation. In vivo studies have shown promising results in animal models of infection and cancer, providing valuable insights into its therapeutic potential.
To further enhance the therapeutic utility of 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid, researchers are exploring various strategies for drug delivery and formulation. Nanoparticle-based delivery systems have shown promise in improving the bioavailability and targeting efficiency of this compound. Additionally, prodrug approaches are being investigated to enhance its stability and reduce potential side effects.
In conclusion, 5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid (CAS No. 1553367-71-7) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features make it an attractive candidate for further research and development in areas such as antimicrobial agents and anticancer drugs. Ongoing studies aim to optimize its pharmacological properties and explore new applications in medicine.
1553367-71-7 (5-methyl-2-(4H-1,2,4-triazol-3-yl)-1,3-thiazole-4-carboxylic acid) Related Products
- 38444-93-8(2,2',3,3'-Tetrachlorobiphenyl)
- 2229611-84-9({1-3-chloro-5-(trifluoromethyl)phenyl-2,2-dimethylcyclopropyl}methanol)
- 1214370-09-8(2-Bromo-3,5-difluoro-4,6-bis(2-fluorophenyl)pyridine)
- 2549003-00-9(1-{2-2-(cyclopropylamino)pyrimidin-5-ylphenyl}ethan-1-one)
- 198969-28-7((2R,4S)-1-tert-butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate)
- 95262-00-3(3-(3-methylphenyl)amino-3-oxopropanoic Acid)
- 1218502-20-5(methyl 2-(benzylamino)-2-(pyridin-3-yl)acetate)
- 1564600-38-9(6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 1220017-52-6(N1-(5-Bromo-3-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride)
- 2228227-39-0(4-(azetidin-3-yloxy)-3-methoxyphenol)




